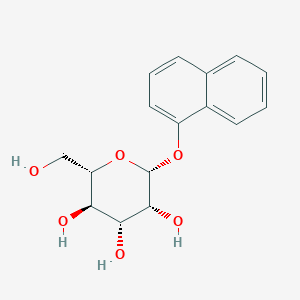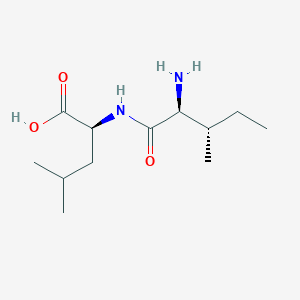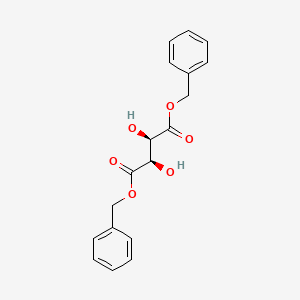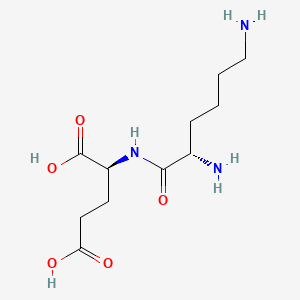
Lysylglutamic acid
説明
Lysylglutamic acid (Lys-Glu) is an amino acid that is found in abundance in the human body and is an essential component of proteins and enzymes. Lys-Glu is a non-essential amino acid, meaning that it does not need to be obtained from the diet, but instead is synthesized in the body from other amino acids. Lys-Glu is a precursor to the enzyme lysyl oxidase, which is involved in the formation of collagen and elastin in the body. It is also involved in the synthesis of other proteins and enzymes, and has a wide range of physiological and biochemical effects.
科学的研究の応用
Immunomodulation
Peptide Vilon: has been recognized for its potential in immunomodulation . It aids in tissue regeneration and wound healing, making it a promising candidate for studies on healing and cellular repair .
Anti-Aging Research
Research suggests that Lysylglutamic acid has anti-aging properties , indicating a potential role in slowing down aging at the cellular level. It may improve health and longevity, which is crucial in gerontological research .
Cancer Treatment and Prevention
Lys-Glu shows promise in cancer research , acting as a chemotherapeutic agent. It could aid in both cancer prevention and supplemental treatment, providing a new avenue for cancer therapy .
Cardiovascular Health
Emerging studies suggest benefits for the cardiovascular system , including the potential alteration of gene expression in the heart. This could lead to new treatments for various heart conditions .
Renal Function Enhancement
Lysylglutamic acid may improve kidney health, especially in chronic renal failure, by affecting transforming growth factor-beta and microvessel permeability. This is significant for patients with renal impairments .
Protease Research
Lys-Glu is related to a glutamic acid-specific protease from Bacillus licheniformis ATCC 14580, which has applications in determining the primary structures of proteins. Proteases like this are crucial in biochemical research for understanding protein composition and function .
特性
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c12-6-2-1-3-7(13)10(17)14-8(11(18)19)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTZHPSKYRIGRJ-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196442 | |
| Record name | Lysylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lysylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Lysylglutamic acid | |
CAS RN |
45234-02-4 | |
| Record name | Lysylglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45234-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045234024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LYSYLGLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H34V7IM5ML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lysylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028950 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing lysylglutamic acid?
A1: Jesse Philip Greenstein's research focused on understanding the relationship between the structure of amino acids, peptides, and their properties. [, ] Synthesizing lysylglutamic acid, a dipeptide composed of lysine and glutamic acid, was particularly important because:
- Multivalent nature: Both lysine and glutamic acid have ionizable side chains, making lysylglutamic acid a multivalent molecule. This characteristic is relevant for studying its dissociation constants and behavior in solution. []
Q2: How was lysylglutamic acid synthesized in Greenstein's research?
A2: Greenstein employed Max Bergmann's newly developed carbobenzoxy method for peptide synthesis. [] This method, considered a significant advancement in peptide chemistry at the time, allowed for the controlled and stepwise addition of amino acids to build peptides. While the specific details of lysylglutamic acid synthesis are not elaborated in the provided abstracts, Greenstein's work with this method highlights its application in creating specific dipeptides for further study. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



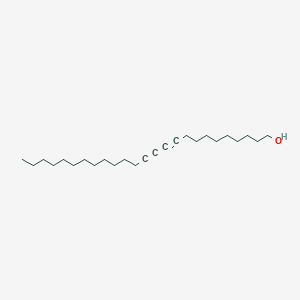


![(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid](/img/structure/B1588257.png)
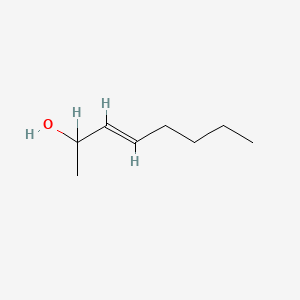




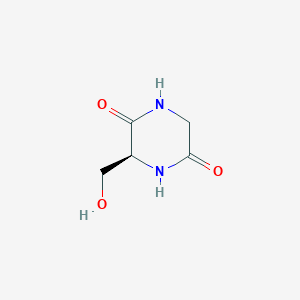
![(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588268.png)
